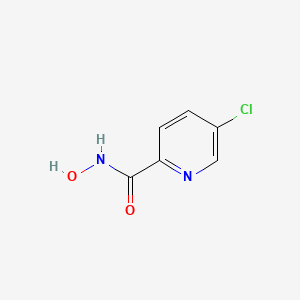
5-chloro-N-hydroxypyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-hydroxypyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyridine-2-carboxylic acid with hydroxylamine under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 5-chloro-N-hydroxypyridine-2-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
5-chloro-N-hydroxypyridine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-chloro-N-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, including enzyme inhibition and antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-hydroxypyridine: Similar in structure but lacks the carboxamide group.
5-chloro-N-hydroxy-2-pyridinecarboximidamide: Another derivative with different functional groups.
Indole-2-carboxamide derivatives: These compounds also contain the carboxamide moiety and exhibit similar biological activities.
Uniqueness
5-chloro-N-hydroxypyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
5-Chloro-N-hydroxypyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with a hydroxyl group and a carboxamide moiety. Its chemical structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound, particularly against Mycobacterium tuberculosis. The compound's activity was evaluated using minimum inhibitory concentration (MIC) assays, revealing promising results.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 3.91 - 6.25 | |
| M. aurum | 3.13 - 6.25 | |
| M. smegmatis | Not tested |
The compound demonstrated significant activity against various strains of Mycobacterium, indicating its potential as a lead compound for further development in treating tuberculosis.
Cytotoxicity
Cytotoxicity assays performed on human liver cancer cell lines (HepG2) showed that this compound exhibits low cytotoxic effects, with a selectivity index (SI) greater than 20. This suggests that while the compound is effective against bacterial strains, it has minimal adverse effects on human cells.
| Cell Line | Cytotoxicity (IC50 µM) | Selectivity Index |
|---|---|---|
| HepG2 | >50 | >20 |
The mechanism by which this compound exerts its biological effects appears to involve interference with bacterial cell wall synthesis and inhibition of essential metabolic pathways. However, further studies are needed to elucidate the exact biochemical pathways involved.
Case Studies
- Study on Antimycobacterial Activity : A study investigated the efficacy of various carboxamide derivatives, including this compound, against Mycobacterium strains. Results indicated that this compound exhibited significant antimycobacterial activity with MIC values comparable to established antitubercular drugs .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic properties of various derivatives, this compound was reported to have high cell viability rates in HepG2 cells at concentrations up to 50 µM, indicating its potential safety profile for therapeutic applications .
Properties
Molecular Formula |
C6H5ClN2O2 |
|---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-chloro-N-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-4-1-2-5(8-3-4)6(10)9-11/h1-3,11H,(H,9,10) |
InChI Key |
BDBAUDVZZZYNJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















